2-(4-(2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile
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Overview
Description
2-(4-(2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is a complex organic compound with a unique structure that includes a pyrazine ring, a methoxy group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-methoxy-5-methylbenzaldehyde with hydrazine to form the corresponding hydrazone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[4-(2-Hydroxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile.
Reduction: Formation of 2-[4-(2-Methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(4-(2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxy-5-methylphenyl)acetonitrile
- 4-Methoxyphenylacetonitrile
- 2-(3-Methoxy-4-methylphenyl)acetonitrile
Uniqueness
2-(4-(2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is unique due to its combination of a pyrazine ring with a methoxy and nitrile group. This structure imparts specific chemical properties and reactivity that distinguish it from similar compounds.
Properties
IUPAC Name |
2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10-3-4-12(20-2)11(9-10)17-8-7-16(6-5-15)13(18)14(17)19/h3-4,7-9H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVDGCVRUOLYIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=CN(C(=O)C2=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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